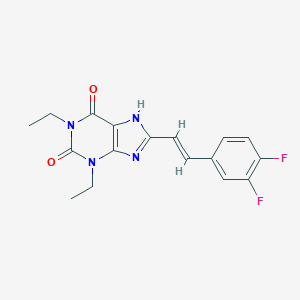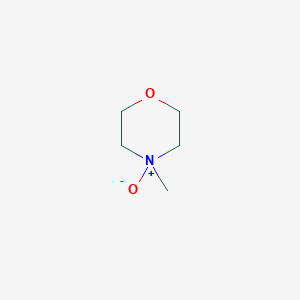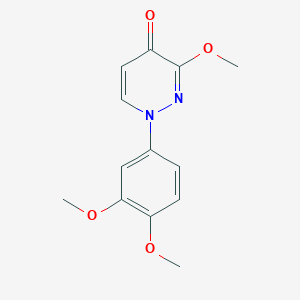
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyridazinone derivative that possesses unique chemical properties, making it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological effects, including the suppression of inflammation and the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has been shown to have anti-microbial properties, making it a potential tool in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it a valuable tool in chemical and biological research. However, there are also limitations to its use. 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone can be toxic at high concentrations, and care must be taken when handling the compound. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone. One area of interest is the development of new anti-inflammatory drugs based on the compound's ability to suppress cytokine production. Additionally, 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone's anti-cancer properties make it a potential candidate for the development of new cancer therapies. Further research into the compound's mechanism of action and potential toxicity is also needed to fully understand its potential applications.
Métodos De Síntesis
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone can be synthesized through a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified through recrystallization. This method of synthesis is efficient and yields high-quality 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has also been used as a tool in the development of new drugs and therapies.
Propiedades
Número CAS |
146824-89-7 |
|---|---|
Nombre del producto |
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone |
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-3-methoxypyridazin-4-one |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-5-4-9(8-12(11)18-2)15-7-6-10(16)13(14-15)19-3/h4-8H,1-3H3 |
Clave InChI |
VEBAFICDNOSQEK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)OC)OC |
Otros números CAS |
146824-89-7 |
Sinónimos |
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
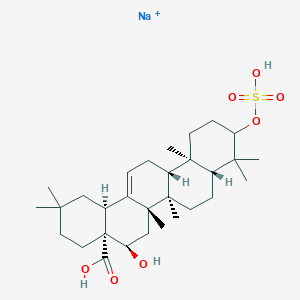
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
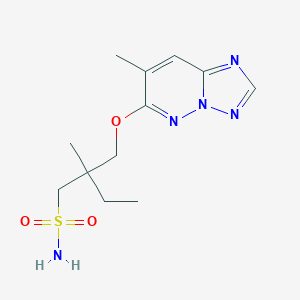
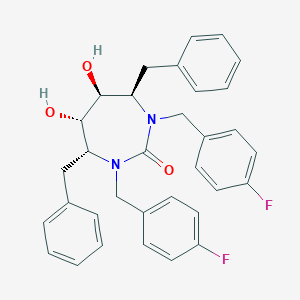
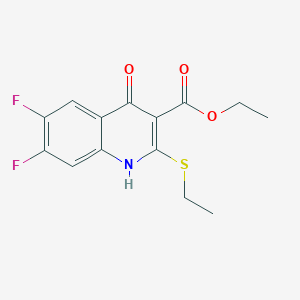
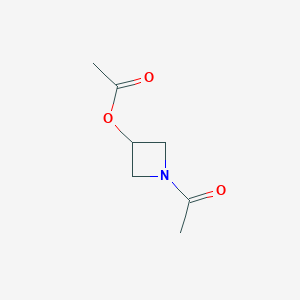
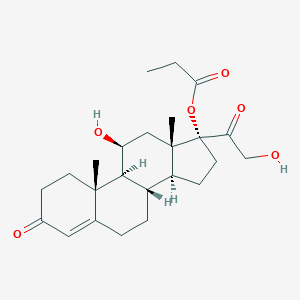
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)
